4,7-Dibromo-1,1,3,3-tetramethylisoindoline
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Overview
Description
4,7-Dibromo-1,1,3,3-tetramethylisoindoline is an organic compound with the molecular formula C12H15Br2N. It is a derivative of isoindoline, characterized by the presence of two bromine atoms at the 4 and 7 positions and four methyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are used along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Products include various substituted isoindolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or alkenylated isoindolines, which can be further functionalized for various applications.
Scientific Research Applications
4,7-Dibromo-1,1,3,3-tetramethylisoindoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline and its derivatives depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with desirable optoelectronic characteristics .
Comparison with Similar Compounds
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Comparison: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its reactivity and physical properties. Compared to other dibromo-substituted compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Properties
Molecular Formula |
C12H15Br2N |
---|---|
Molecular Weight |
333.06 g/mol |
IUPAC Name |
4,7-dibromo-1,1,3,3-tetramethyl-2H-isoindole |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)9-7(13)5-6-8(14)10(9)12(3,4)15-11/h5-6,15H,1-4H3 |
InChI Key |
OFCBCMLQQYETQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2C(N1)(C)C)Br)Br)C |
Origin of Product |
United States |
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